N-(benzyloxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-phenylmethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c15-18(16,13-9-5-2-6-10-13)14-17-11-12-7-3-1-4-8-12/h1-10,14H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVLJQFQBMMOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966178 | |
| Record name | N-(Benzyloxy)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5185-79-5 | |
| Record name | N-(Benzyloxy)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzyloxy)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with benzyloxyamine. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(benzyloxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and are conducted under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.
Scientific Research Applications
N-(benzyloxy)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(benzyloxy)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation in tumor cells, leading to their apoptosis. The compound’s ability to interact with other enzymes and proteins is also being investigated.
Comparison with Similar Compounds
Progesterone Receptor (PR) Antagonism
In a study of N-(4-phenoxyphenyl)benzenesulfonamide derivatives (), the benzyloxy derivative (Compound 39) exhibited moderate PR-antagonistic activity (IC₅₀ = 120 nM), outperforming methoxy derivatives (e.g., Compound 38, IC₅₀ = 450 nM) but underperforming isopropyl (Compound 36, IC₅₀ = 25 nM) and benzyl derivatives (Compound 37, IC₅₀ = 40 nM) . This suggests that bulky substituents (e.g., isopropyl) enhance steric interactions with the PR ligand-binding domain, while benzyloxy groups offer a balance between size and electronic effects.
Table 1: PR-Antagonistic Activity of Selected Derivatives
| Compound | Substituent | IC₅₀ (nM) |
|---|---|---|
| 36 | Isopropyl | 25 |
| 37 | Benzyl | 40 |
| 39 | Benzyloxy | 120 |
| 38 | Methoxy | 450 |
Multitarget Anti-Inflammatory Activity
Benzyloxy pyridazine derivatives (e.g., 5a) demonstrated dual inhibition of carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) () . The benzyloxy group appended to the pyridazinone scaffold improved hydrophobic interactions with enzyme pockets, achieving IC₅₀ values of 0.8–1.2 µM for CA isoforms. In contrast, unsubstituted pyridazine analogs showed reduced potency (IC₅₀ > 10 µM), highlighting the critical role of the benzyloxy group in target engagement.
Anthelmintic Activity
N-(Benzyloxy)-4-(pentyloxy)benzamide (BLK127) exhibited anthelmintic activity against Haemonchus contortus (LC₅₀ = 12 µM) (–8) .
Traditional Alkylation Methods
Benzyloxy sulfonamides are typically synthesized via nucleophilic substitution. For example, benzyl bromide derivatives react with sulfonamide precursors in DMF with potassium carbonate () . Yields for benzyloxy pyridazine derivatives (e.g., 5a ) range from 55–68% () , comparable to methoxy analogs but lower than chloro or nitro derivatives (75–90%).
Physicochemical Properties
Solubility and Lipophilicity
The benzyloxy group increases logP by ~2.0 compared to hydroxyl or methoxy groups, as seen in capsaicin analogs () . For N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide, replacing the benzyloxy group with a benzodioxole ring reduced logP from 3.5 to 2.8, correlating with lower membrane permeability .
Crystallographic Features
X-ray diffraction of benzyloxy derivatives () revealed intermolecular hydrogen bonds (N–H⋯O, 2.945 Å) and π-π stacking between aromatic rings .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(benzyloxy)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves alkylation or coupling reactions. For example, alkylation of sulfonamide precursors with benzyl bromide under basic conditions (e.g., NaH in THF at 0°C) is a standard approach . Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used for amide bond formation .
- Optimization : Yield improvements are achieved via recrystallization (hexane/EtOAc mixtures) or column chromatography . Temperature control (0°C to room temperature) and inert atmospheres minimize side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : and NMR identify chemical environments, such as benzyloxy groups ( 4.5–5.0 ppm for OCHPh) and sulfonamide protons ( 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. How is the biological activity of this compound screened in vitro?
- Assays :
- Enzyme Inhibition : Kinetic studies using fluorogenic substrates (e.g., NLRP3 inflammasome inhibition assays) .
- Cytotoxicity : MTT assays on cell lines (e.g., cancer cells) to evaluate IC values .
- Binding Studies : Surface plasmon resonance (SPR) or fluorescence quenching to measure target affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Approach :
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations to avoid solvent interference) .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., trifluoromethoxy vs. methoxy groups) to isolate activity-contributing moieties .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding pose variations caused by subtle structural differences .
Q. What strategies improve synthetic yield and purity of this compound in multi-step reactions?
- Key Steps :
- Intermediate Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) removes unreacted starting materials .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance efficiency in aryl-alkyl bond formation .
- Kinetic Monitoring : TLC or in-situ IR tracks reaction progress to halt at optimal conversion .
Q. How are reaction mechanisms elucidated for this compound derivatives?
- Techniques :
- Isotopic Labeling : -labeling in sulfonamide hydrolysis traces oxygen migration pathways .
- DFT Calculations : B3LYP/6-311++G(d,p) models predict transition states and tautomerization energetics (e.g., enol-imine vs. keto-amine forms) .
- Kinetic Isotope Effects (KIE) : Compare / to identify rate-determining steps in radical-mediated reactions .
Q. What role does this compound play in drug discovery pipelines?
- Applications :
- Lead Optimization : SAR studies prioritize derivatives with enhanced solubility (e.g., hydrochloride salts ) or metabolic stability.
- Target Validation : CRISPR/Cas9 knockout models confirm specificity for enzymes like carbonic anhydrase or NLRP3 .
- Toxicity Profiling : Ames II testing evaluates mutagenicity (cf. benzyl chloride as a benchmark) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
